molecular formula C10H20O2 B184287 1,1-Cyclohexanediethanol CAS No. 3187-27-7

1,1-Cyclohexanediethanol

Cat. No.: B184287
CAS No.: 3187-27-7
M. Wt: 172.26 g/mol
InChI Key: WFUUAJVRMXKBBI-UHFFFAOYSA-N
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Description

1,1-Cyclohexanediethanol is an organic compound with the molecular formula C10H20O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is a derivative of cyclohexane, where two hydroxyl groups are attached to the first carbon atom of the cyclohexane ring. It is a colorless, viscous liquid that is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Cyclohexanediethanol can be synthesized through several methods. One common method involves the hydrogenation of cyclohexanone in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions, using catalysts such as palladium or platinum. The hydrogenation process reduces the carbonyl group of cyclohexanone to form the diol.

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of cyclohexanone. The process involves the use of a fixed-bed reactor where cyclohexanone is passed over a catalyst bed under high pressure and temperature. The resulting product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1,1-Cyclohexanediethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: When oxidized, this compound can form cyclohexanedione. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction of this compound can lead to the formation of cyclohexane. This reaction typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: this compound can undergo substitution reactions where one or both hydroxyl groups are replaced by other functional groups. For example, reacting with acyl chlorides can form esters, while reacting with halogens can form halides.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
  • Reduction: Lithium aluminum hydride (LiAlH4)
  • Substitution: Acyl chlorides, Halogens

Major Products:

  • Oxidation: Cyclohexanedione
  • Reduction: Cyclohexane
  • Substitution: Esters, Halides

Scientific Research Applications

1,1-Cyclohexanediethanol has several applications in scientific research and industry:

Chemistry:

  • Used as a solvent in various chemical reactions due to its low toxicity and high boiling point.
  • Acts as an intermediate in the synthesis of other organic compounds.

Biology:

  • Utilized in the preparation of biologically active molecules and pharmaceuticals.

Medicine:

  • Investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry:

  • Employed in the production of polymers and resins.
  • Used as a plasticizer to enhance the flexibility and durability of plastics.

Mechanism of Action

The mechanism of action of 1,1-Cyclohexanediethanol involves its interaction with various molecular targets and pathways. As a diol, it can form hydrogen bonds with other molecules, influencing their physical and chemical properties. In drug delivery systems, it can enhance the solubility and stability of active pharmaceutical ingredients, facilitating their transport and absorption in the body.

Comparison with Similar Compounds

1,1-Cyclohexanediethanol can be compared with other similar compounds such as 1,4-Cyclohexanedimethanol and 1,2-Cyclohexanediol:

1,4-Cyclohexanedimethanol:

  • Similar to this compound but with hydroxyl groups attached to the first and fourth carbon atoms of the cyclohexane ring.
  • Used in the production of polyesters and resins.

1,2-Cyclohexanediol:

  • Has hydroxyl groups attached to the first and second carbon atoms of the cyclohexane ring.
  • Used as an intermediate in organic synthesis and in the production of fragrances and flavors.

Uniqueness of this compound:

  • The unique positioning of the hydroxyl groups on the same carbon atom provides distinct chemical properties, making it suitable for specific applications in polymer production and as a solvent in chemical reactions.

Properties

IUPAC Name

2-[1-(2-hydroxyethyl)cyclohexyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c11-8-6-10(7-9-12)4-2-1-3-5-10/h11-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUUAJVRMXKBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185727
Record name Cyclohexane-1,1-diethanol
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3187-27-7
Record name 1,1-Cyclohexanediethanol
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Record name 1,1-Cyclohexanediethanol
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Record name 1,1-Cyclohexanediethanol
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Synthesis routes and methods I

Procedure details

After suspending lithium aluminum hydride (11.4 g, 0.300 mol) in tetrahydrofuran (300 mL), a solution of 1,1-cyclohexanediacetic acid (30.0 g, 0.150 mol) in tetrahydrofuran (200 mL) was added dropwise at room temperature. After completion of the dropwise addition, the mixture was stirred for 5 minutes while cooling on ice, and then water (11.5 mL) was added dropwise over a period of 5 minutes while cooling on ice. After stirring for 10 minutes, 15% aqueous sodium hydroxide (11.5 mL) was added dropwise over a period of 5 minutes. Diethyl ether (500 mL, special grade) was added, and after stirring for 5 minutes, water (34.5 mL) was added. The mixture was then stirred for 2 hours while cooling on ice, and then celite was added and the mixture was filtered. The filtrate was concentrated under reduced pressure and azeotropically distilled with toluene to obtain the title compound as a colorless oil (21.7 g).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
11.5 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
34.5 mL
Type
solvent
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
11.5 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a solution of 1,1,-cyclohexanediacetic acid (6.0 g) in tetrahydrofuran (90 mL) was added lithium aluminum hydride (2.28 g) under ice cooling. The solution was stirred under reflux for 4 hours, and then, cooled on ice, to which diethyl ether (200 mL), water (2.3 mL) and a 15% aqueous sodium hydroxide solution (2.3 mL) were added. After stirring the solution at room temperature for 30 minutes, water (6.9 mL) was added and the solution was stirred at room temperature for additional 30 minutes. Anhydrous magnesium sulfate was added to the solution, and it was filtered under reduced pressure. The filtrate was concentrated under reduced pressure. The resulting residue was purified by chromatography (silica gel, ethyl acetate) to give the title compound (4.83 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6.9 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.3 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

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